molecular formula C19H24BrClOSi B8781991 (4-(5-Bromo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane

(4-(5-Bromo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane

Cat. No.: B8781991
M. Wt: 411.8 g/mol
InChI Key: DGZRKOVWOYLOAW-UHFFFAOYSA-N
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Description

(4-(5-Bromo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C19H24BrClOSi and its molecular weight is 411.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H24BrClOSi

Molecular Weight

411.8 g/mol

IUPAC Name

[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C19H24BrClOSi/c1-19(2,3)23(4,5)22-17-9-6-14(7-10-17)12-15-13-16(20)8-11-18(15)21/h6-11,13H,12H2,1-5H3

InChI Key

DGZRKOVWOYLOAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 13.9 g 4-(5-bromo-2-chloro-benzyl)-phenol in 140 mL dichloromethane is cooled in an ice bath. Then 7.54 g tert-butyldimethylsilyl chloride in 20 mL dichloromethane are added followed by 9.8 mL triethylamine and 0.5 g 4-dimethylaminopyridine. The resultant solution is stirred for 16 h at ambient temperature and then diluted with 100 mL dichloromethane. The organic phase is washed twice with aqueous 1 M hydrochloric acid and once with aqueous sodium hydrogen carbonate solution and then dried over sodium sulfate. After the solvent is removed, the residue is filtered through silica gel (cyclohexane/ethyl acetate 100:1).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
9.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 4-(5-bromo-2-chloro-benzyl)-phenol (9.01 g, 30.28 mmol) dissolved in N,N-dimethylformamide (100 mL) and cooled to 0 degrees Celsius (ice bath) was added imidazole (4.53 g, 66.6 mmol) and 4-dimethylaminopyridine (370 mg, 3.03 mmol). tert-butylchlorodimethylsilane (6.85 g, 45.4 mmol) was added and the ice bath was removed. The reaction mixture was allowed to stir at room temperature overnight (˜16 hours), water (400 mL) was added and the resulting mixture was extracted with ethyl acetate (200 mL). The aqueous layer was extracted two additional times with ethyl acetate (200 mL). The combined organic layers were washed with water (200 mL), brine (200 mL), dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude material was purified by flash chromatography over silica gel using the ISCO automated chromatography unit (120 g silica gel column) and eluting with a gradient of 0 to 50% ethyl acetate in heptane. 12.4 g (99% yield) of product obtained as a clear oil. 1H NMR (400 MHz, CHLOROFORM-d) delta ppm 0.18 (s, 6 H), 0.97 (s, 9 H), 3.96 (s, 2 H), 6.77 (d, J=8.4 Hz, 2 H), 7.01 (d, J=8.4 Hz, 2 H), 7.17-7.30 (m, 3 H).
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step Two
Quantity
370 mg
Type
catalyst
Reaction Step Two
Quantity
6.85 g
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods III

Procedure details

A solution of 13.9 g 4-(5-bromo-2-chloro-benzyl)-phenol in 140 ml dichloromethane is cooled in an ice bath. Then 7.54 g tert-butyldimethylsilylchloride in 20 ml dichloromethane are added followed by 9.8 ml triethylamine and 0.5 g 4-dimethylaminopyridine. The solution is stirred for 16 h at ambient temperature and then diluted with 100 ml dichloromethane. The organic phase is washed twice with aqueous 1 M hydrochloric acid and once with aqueous sodium hydrogen carbonate solution and then dried over sodium sulfate. After the solvent is removed, the residue is filtered through silica gel (cyclohexane/ethyl acetate 100:1).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
9.8 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 13.9 g 4-(5-bromo-2-chloro-benzyl)-phenol in 140 ml dichloromethane is cooled in the ice bath. Then 7.54 g tert-butyldimethylsilyl chloride in 20 ml dichloromethane are added, followed by 9.8 ml triethylamine and 0.5 g dimethylaminopyridine. The solution is stirred for 16 h at ambient temperature and then diluted with 100 ml dichloromethane. The organic phase is washed twice with aqueous 1 M hydrochloric acid and once with aqueous sodium hydrogen carbonate solution and then dried over sodium sulphate. After the solvent has been eliminated the residue is filtered on silica gel (cyclohexane/ethyl acetate 100:1).
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
9.8 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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